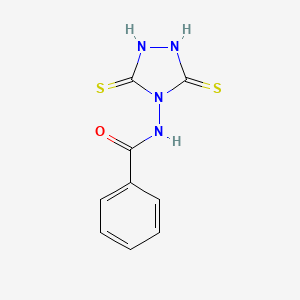
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide is a chemical compound with the molecular formula C9H8N4OS2. It is characterized by the presence of a benzamide group attached to a triazolidine ring, which contains two sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide typically involves the reaction of benzoyl chloride with 3,5-diamino-1,2,4-triazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Benzoyl-3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide: This compound has a similar structure but with different substituents on the triazolidine ring.
3,5-Ditetrazolyl-1,2,4-triazole: A triheterocyclic compound with similar structural features but different functional groups.
Uniqueness
N-(3,5-Dithioxo-1,2,4-triazolidin-4-yl)benzamide is unique due to its dithioxo groups, which impart distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
500545-54-0 |
|---|---|
Fórmula molecular |
C9H8N4OS2 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
N-[3,5-bis(sulfanylidene)-1,2,4-triazolidin-4-yl]benzamide |
InChI |
InChI=1S/C9H8N4OS2/c14-7(6-4-2-1-3-5-6)12-13-8(15)10-11-9(13)16/h1-5H,(H,10,15)(H,11,16)(H,12,14) |
Clave InChI |
MOQFMFFXBZRWTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN2C(=S)NNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


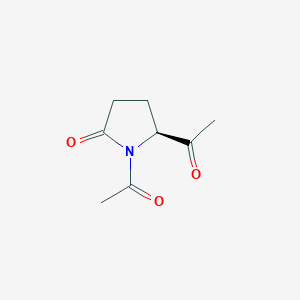
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
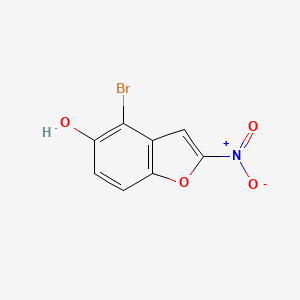
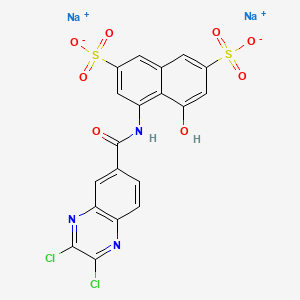
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
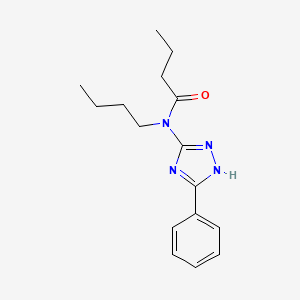
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
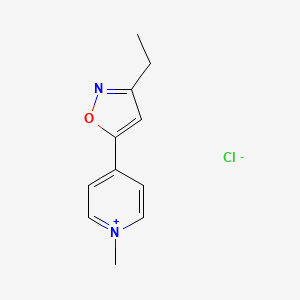
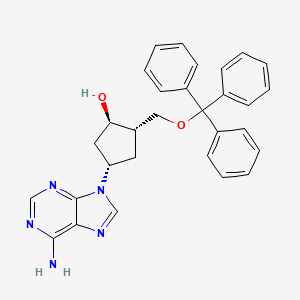
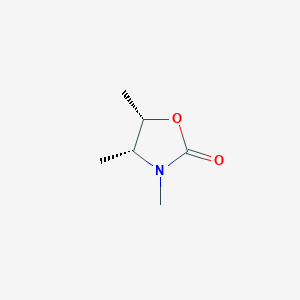
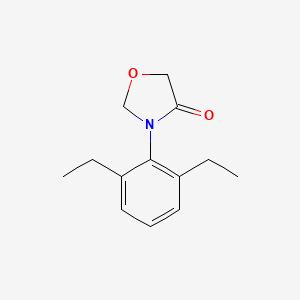
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
